An In-Depth Technical Guide to 2-(5-chloro-2-methylphenyl)acetic Acid (CAS 1000565-98-9)
An In-Depth Technical Guide to 2-(5-chloro-2-methylphenyl)acetic Acid (CAS 1000565-98-9)
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-(5-chloro-2-methylphenyl)acetic acid, with CAS Registry Number 1000565-98-9, is a substituted phenylacetic acid derivative. Phenylacetic acids and their analogues are crucial structural motifs found in a multitude of biologically active compounds and serve as versatile intermediates in organic synthesis. This guide provides a comprehensive overview of the known physicochemical properties, a plausible and detailed synthetic pathway, robust analytical methodologies for characterization, and essential safety and handling protocols for this compound. The information herein is synthesized to support researchers in leveraging this molecule for novel applications in medicinal chemistry, agrochemical development, and materials science.
Physicochemical and Structural Properties
The fundamental characteristics of a compound are critical for its application in experimental work, influencing everything from solvent selection to reaction monitoring. 2-(5-chloro-2-methylphenyl)acetic acid is typically available as a white to light yellow solid, and its key properties are summarized below.[1]
| Property | Value | Source(s) |
| CAS Number | 1000565-98-9 | [2][3] |
| Molecular Formula | C₉H₉ClO₂ | [2] |
| Molecular Weight | 184.62 g/mol | [2] |
| Physical Form | White to Yellow Solid / Powder | [1] |
| Melting Point | 90-92 °C | |
| Purity (Typical) | ≥95% | [3] |
| InChI | 1S/C9H9ClO2/c1-6-2-3-8(10)4-7(6)5-9(11)12/h2-4H,5H2,1H3,(H,11,12) | |
| InChIKey | RPVQNIKMAQPROX-UHFFFAOYSA-N | |
| Synonyms | (5-chloro-2-methylphenyl)acetic acid |
Synthesis and Mechanistic Considerations
While specific, peer-reviewed synthesis routes for 2-(5-chloro-2-methylphenyl)acetic acid are not extensively published, a robust and scalable pathway can be proposed based on established organometallic and rearrangement chemistries, particularly adapting methodologies used for structurally similar compounds like 2,5-dimethylphenylacetic acid.[4][5] The proposed synthesis involves a Friedel-Crafts acylation followed by ketalization, rearrangement, and final hydrolysis.
Proposed Synthetic Pathway
The following diagram illustrates a plausible multi-step synthesis starting from commercially available 4-chloro-1-methylbenzene.
Caption: Proposed multi-step synthesis of 2-(5-chloro-2-methylphenyl)acetic acid.
Detailed Experimental Protocol
This protocol is an adaptation of established methods for analogous structures and should be performed by trained chemists with appropriate safety precautions.[4]
Step 1: Friedel-Crafts Acylation to form 2-Chloro-1-(5-chloro-2-methylphenyl)ethanone
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Setup: In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and nitrogen inlet, add an excess of 4-chloro-1-methylbenzene to serve as both reactant and solvent.
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Cooling: Cool the flask to 0-5 °C using an ice bath.
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Catalyst Addition: Slowly add anhydrous aluminum chloride (AlCl₃, ~1.1 equivalents) in portions, ensuring the temperature remains below 10 °C.
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Acylation: Add chloroacetyl chloride (~1.0 equivalent) dropwise via the dropping funnel over 1-2 hours. The dropwise addition is crucial to control the exothermic reaction.
-
Reaction: Allow the mixture to stir at room temperature for 4-6 hours until TLC or HPLC analysis indicates the consumption of the starting material.
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Work-up: Carefully pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid. This step quenches the reaction and dissolves the aluminum salts. Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ketone.
Step 2 & 3: Ketalization, Rearrangement, and Hydrolysis
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Ketal Formation: Dissolve the crude ketone from Step 1 in a suitable solvent like xylene. Add neopentyl glycol (~1.5 equivalents) and a catalytic amount of p-toluenesulfonic acid (p-TsOH).
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Rationale: Ketalization protects the ketone functionality, enabling the subsequent rearrangement. Neopentyl glycol is often used as it forms a stable cyclic ketal.
-
-
Water Removal: Heat the mixture to reflux using a Dean-Stark apparatus to azeotropically remove water. Driving off water is essential to push the equilibrium towards ketal formation. Continue until no more water is collected.
-
Rearrangement: After cooling slightly, add a base such as sodium acetate. Heat the mixture to a higher temperature (e.g., 180-190 °C) for several hours. This facilitates the rearrangement of the α-chloro ketal to a ketene acetal intermediate, which is subsequently converted to an ester.[4][5]
-
Hydrolysis: Cool the reaction mixture to ~90 °C and add an aqueous solution of sodium hydroxide (e.g., 30% w/v). Heat to reflux for 2-4 hours to saponify the ester intermediate to the sodium salt of the carboxylic acid.
-
Isolation: After cooling to room temperature, dilute with water and perform an extraction with a non-polar solvent (e.g., toluene) to remove non-acidic impurities. Acidify the aqueous layer to pH 1-2 with concentrated HCl. The desired product, 2-(5-chloro-2-methylphenyl)acetic acid, will precipitate as a solid.
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Purification: Collect the solid by filtration, wash thoroughly with cold water, and dry under vacuum. Recrystallization from a suitable solvent system (e.g., toluene/hexanes) can be performed for further purification.
Analytical Characterization
Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic and chromatographic methods should be employed.
High-Performance Liquid Chromatography (HPLC)
HPLC is an indispensable tool for assessing the purity of the final product and for monitoring reaction progress. A reverse-phase method is most suitable for this analyte.
Caption: Standard HPLC workflow for purity analysis.
Detailed HPLC Protocol:
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System: An HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector.
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Rationale: The C18 stationary phase provides excellent retention for moderately non-polar aromatic compounds.
-
-
Mobile Phase: A mixture of Acetonitrile (ACN) and Water (containing 0.1% Trifluoroacetic Acid, TFA). A typical starting point is a 60:40 ACN:Water (v/v) isocratic elution.
-
Rationale: TFA is an ion-pairing agent that protonates the carboxylic acid, preventing peak tailing and ensuring sharp, symmetrical peaks.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
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Detection Wavelength: 254 nm.
-
Rationale: The substituted benzene ring exhibits strong absorbance at this wavelength.
-
-
Sample Preparation: Prepare a stock solution of the compound at approximately 1 mg/mL in the mobile phase. Filter through a 0.45 µm syringe filter before injection.
-
Analysis: Inject 5-10 µL and monitor the chromatogram. Purity is determined by calculating the relative peak area of the main component.
Safety, Handling, and Storage
Proper handling is essential to ensure laboratory safety. The compound is classified as an irritant.[1][6][7]
| Hazard Category | GHS Classification & Statements |
| Pictogram | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H315: Causes skin irritation.[1][7] H319: Causes serious eye irritation.[1][7] H335: May cause respiratory irritation.[1][7] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][8] P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][9] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][6] |
Handling:
-
Use only in a well-ventilated area or a chemical fume hood.[1][9]
-
Prevent contact with skin, eyes, and clothing by using appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[1][9]
Storage:
-
Store away from incompatible materials such as strong oxidizing agents.[6]
Potential Applications and Future Research
2-(5-chloro-2-methylphenyl)acetic acid is not an end-product therapeutic but rather a valuable building block. Its structure is closely related to precursors for several Non-Steroidal Anti-Inflammatory Drugs (NSAIDs).
-
Medicinal Chemistry: This compound is an ideal starting point for the synthesis of novel drug candidates. The carboxylic acid can be readily converted to amides, esters, and other functional groups, allowing for the exploration of structure-activity relationships (SAR) in various therapeutic areas. Its structural similarity to intermediates for drugs like Diclofenac suggests its potential in developing new anti-inflammatory or analgesic agents.
-
Agrochemicals: Phenylacetic acid derivatives are also found in herbicides and fungicides. This molecule could be used to synthesize novel compounds for screening in crop protection applications.
-
Materials Science: The rigid aromatic structure and reactive carboxylic acid handle make it a candidate for incorporation into polymers or functional materials where specific electronic or physical properties are desired.
Future research should focus on exploring the derivatization of this compound and screening the resulting library for biological activity. Furthermore, optimizing the proposed synthesis for yield and scalability would be a valuable endeavor for process chemistry research.
References
- Method for producing 2-chloromethylphenyl acetic acid derivatives. (n.d.). Google Patents.
- US7629476B2 - Method for producing 2,5-dimethylphenyl acetic acid. (n.d.). Google Patents.
-
2-CHLOROPHENYL ACETIC ACID FOR SYNTHESIS MSDS. (2016, May 19). Loba Chemie. Retrieved March 7, 2026, from [Link]
- DE102004005318A1 - Process for the preparation of 2,5-dimethylphenylacetic acid. (n.d.). Google Patents.
Sources
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- 3. 2-(5-chloro-2-methylphenyl)acetic acid 95% 1000565-98-9 | Chempure [chempure.in]
- 4. US7629476B2 - Method for producing 2,5-dimethylphenyl acetic acid - Google Patents [patents.google.com]
- 5. DE102004005318A1 - Process for the preparation of 2,5-dimethylphenylacetic acid - Google Patents [patents.google.com]
- 6. fishersci.com [fishersci.com]
- 7. lobachemie.com [lobachemie.com]
- 8. chemscene.com [chemscene.com]
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